M1 Receptor Binding Affinity: AZD6088 is 145-Fold More Potent than the Clinical Orthosteric Agonist HTL-9936
In a direct head-to-head competition radioligand binding study using recombinant human M1-M5 receptors, AZD6088 demonstrated a Ki of 62.7 ± 19.4 nM at the M1 receptor, representing a roughly 145-fold higher binding affinity than the orthosteric M1 partial agonist HTL-9936 (Ki = 9,093 ± 887 nM) [1]. The assay utilized [3H]-N-methylscopolamine (NMS) displacement on purified membranes from cells expressing each receptor subtype, providing a clean, comparative measure of intrinsic receptor affinity [1].
| Evidence Dimension | M1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 62.7 ± 19.4 nM |
| Comparator Or Baseline | HTL-9936 Ki = 9,093 ± 887 nM |
| Quantified Difference | ~145-fold higher affinity |
| Conditions | Competition radioligand binding, [3H]-NMS displacement, recombinant human M1 receptor membranes, n=3 experiments, 4 replicates each |
Why This Matters
For researchers selecting an M1 agonist tool compound, the substantial difference in affinity means AZD6088 achieves high target engagement at significantly lower concentrations, reducing total chemical load, potential off-target pharmacology, and compound cost per experiment.
- [1] Brown et al. (2018). Identification and pharmacological profile of SPP1, a potent, functionally selective and brain penetrant agonist at muscarinic M1 receptors. British Journal of Pharmacology, 176(1):110-126. Table 2. View Source
